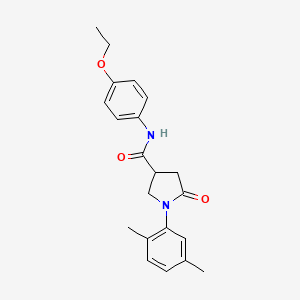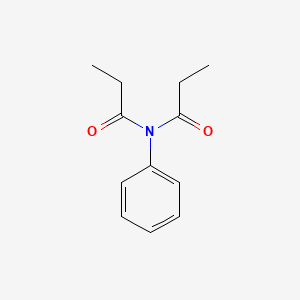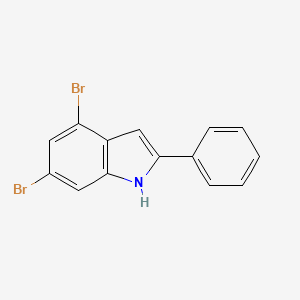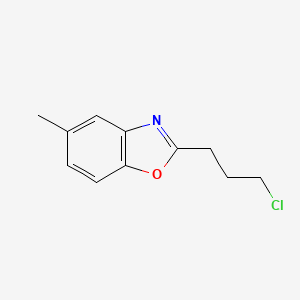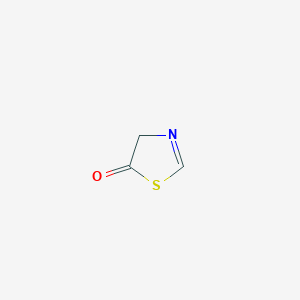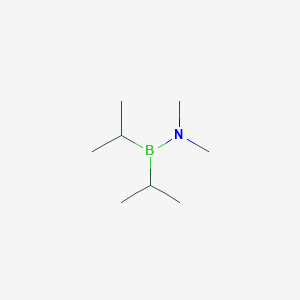
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- can be synthesized through various methods. One common approach involves the reaction of borane with N,N-dimethylisopropylamine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- often involves large-scale reactors and precise control of temperature and pressure. The use of automated systems ensures consistent quality and yield of the compound .
化学反応の分析
Types of Reactions
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides .
科学的研究の応用
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in catalysis or drug delivery .
類似化合物との比較
Similar Compounds
Boranamine, 1,1-dichloro-N,N-bis(1-methylethyl)-: This compound has a similar structure but includes chlorine atoms, which can alter its reactivity and applications.
Diisopropyl(dimethylamino)borane: Another similar compound with slight variations in its structure and properties.
Uniqueness
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
特性
CAS番号 |
90324-59-7 |
|---|---|
分子式 |
C8H20BN |
分子量 |
141.06 g/mol |
IUPAC名 |
N-di(propan-2-yl)boranyl-N-methylmethanamine |
InChI |
InChI=1S/C8H20BN/c1-7(2)9(8(3)4)10(5)6/h7-8H,1-6H3 |
InChIキー |
QCPKFEPVZYFUOG-UHFFFAOYSA-N |
正規SMILES |
B(C(C)C)(C(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
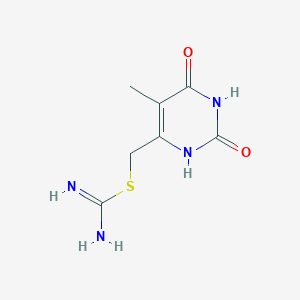
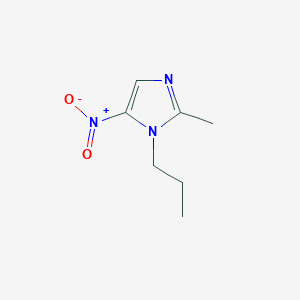
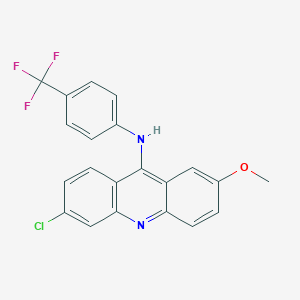
![10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)
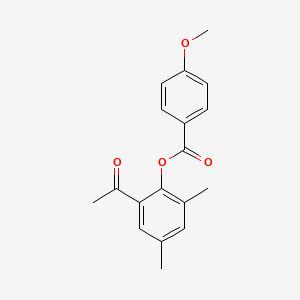
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
